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Compound of Interest

Compound Name:
4-(4-Fluorophenyl)-5-methyl-1,3-

thiazol-2-amine

Cat. No.: B1299636 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a detailed overview of the structural elucidation of the

heterocyclic compound 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine. The document

outlines the general synthetic methodology, predicted spectroscopic data, and the logical

workflow for its characterization. While specific experimental data for this exact compound is

not extensively available in public literature, this guide consolidates information from closely

related analogs to provide a robust framework for its analysis.

Compound Identity
The fundamental identification of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine is based

on its chemical formula and unique identifiers.

Property Value

CAS Number 2928-00-9[1]

Molecular Formula C₁₀H₉FN₂S[1]

Molecular Weight 208.26 g/mol [1]

IUPAC Name 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
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Synthetic Pathway
The synthesis of 4-aryl-2-aminothiazole derivatives is commonly achieved through the

Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketone with

a thiourea or a related derivative. For the target compound, the synthesis would likely proceed

as outlined in the workflow below.

Starting Materials Reaction Steps Intermediate & Final Product

1-(4-fluorophenyl)propan-1-one α-Halogenation
(e.g., with Bromine)

Thiourea
Cyclocondensation

(Hantzsch Synthesis)

2-Bromo-1-(4-fluorophenyl)propan-1-one

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Click to download full resolution via product page

Caption: General workflow for the Hantzsch synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-
thiazol-2-amine.

Spectroscopic Data (Predicted)
The structural confirmation of the synthesized compound would be performed using a

combination of spectroscopic techniques. The following tables summarize the expected

spectroscopic data based on analogous 4-aryl-2-aminothiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.5 - 7.8 Multiplet 2H
Aromatic protons

(ortho to Fluorine)

~ 7.1 - 7.3 Multiplet 2H
Aromatic protons

(meta to Fluorine)

~ 6.5 - 7.0 Singlet (broad) 2H -NH₂ protons

~ 2.4 Singlet 3H -CH₃ protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~ 168 C2 (Thiazole ring, C-NH₂)

~ 162 (d, J ≈ 245 Hz) C4' (Aromatic C-F)

~ 148 C4 (Thiazole ring)

~ 130 (d, J ≈ 8 Hz) C2', C6' (Aromatic CH)

~ 128 C1' (Aromatic C)

~ 115 (d, J ≈ 21 Hz) C3', C5' (Aromatic CH)

~ 112 C5 (Thiazole ring)

~ 12 -CH₃

Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 N-H stretching Primary amine (-NH₂)

3100 - 3000 C-H stretching Aromatic C-H

~ 1620 C=N stretching Thiazole ring

~ 1580 C=C stretching Aromatic ring

1250 - 1200 C-F stretching Aryl-F

Table 4: Predicted Mass Spectrometry Data

m/z Value Interpretation

~ 208 [M]⁺ (Molecular ion)

~ 209 [M+H]⁺ (in ESI or CI)

Fragments
Loss of NH₂, CH₃, and fragmentation of the

thiazole and phenyl rings.

Experimental Protocols
4.1. Synthesis: General Hantzsch Thiazole Synthesis

α-Halogenation of the Ketone: To a solution of 1-(4-fluorophenyl)propan-1-one in a suitable

solvent (e.g., glacial acetic acid or diethyl ether), add an equimolar amount of bromine

dropwise with stirring at room temperature. The reaction progress can be monitored by TLC.

After completion, the solvent is removed under reduced pressure to yield the crude 2-bromo-

1-(4-fluorophenyl)propan-1-one.

Cyclocondensation: The crude α-bromoketone is dissolved in ethanol, followed by the

addition of an equimolar amount of thiourea. The mixture is refluxed for several hours.[3] The

completion of the reaction is monitored by TLC.

Work-up and Purification: Upon cooling, the product, 4-(4-fluorophenyl)-5-methyl-1,3-
thiazol-2-amine hydrobromide, often precipitates. The solid is collected by filtration. The free
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base can be obtained by neutralizing the salt with a base (e.g., aqueous sodium

bicarbonate) and then extracting with a suitable organic solvent. The final product can be

purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

4.2. Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or

CDCl₃.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is recorded using a KBr

pellet or as a thin film on a salt plate to identify the key functional groups.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined

using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass

Spectrometry (GC-MS).[4]

Melting Point: The melting point of the purified compound is determined using a standard

melting point apparatus to assess its purity.

Structure Elucidation Workflow
The elucidation of the structure of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine follows a

logical progression of analytical techniques.
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Synthesis & Purification
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Structure Confirmation

Hantzsch Synthesis

Recrystallization

FT-IR Spectroscopy Mass Spectrometry NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Data Integration & Interpretation

Confirmed Structure of
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
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Caption: Logical workflow for the synthesis and structural elucidation of 4-(4-Fluorophenyl)-5-
methyl-1,3-thiazol-2-amine.

Signaling Pathways
Currently, there is no specific information available in the reviewed literature regarding the

signaling pathways directly modulated by 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine.

However, thiazole-containing compounds are known to exhibit a wide range of biological

activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through the
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modulation of various enzymatic and signaling pathways.[5] Further research is required to

elucidate the specific biological targets and mechanisms of action for this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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